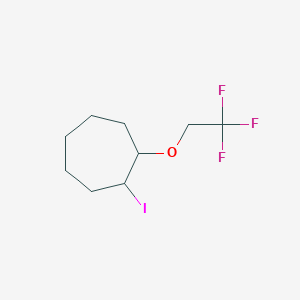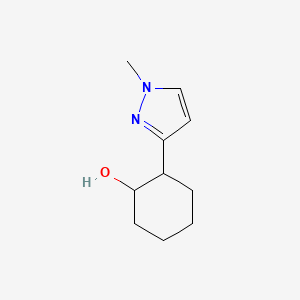
1-Ethynyl-4-propylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-propylcyclohexan-1-ol is an organic compound with the molecular formula C11H18O It is characterized by a cyclohexane ring substituted with an ethynyl group at the first position and a propyl group at the fourth position, along with a hydroxyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by the introduction of an ethynyl group. The reaction typically proceeds under basic conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of an ethynylating agent like ethynyl magnesium bromide.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the hydrogenation process, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Ethynyl-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: 1-Ethynyl-4-propylcyclohexanone
Reduction: 1-Ethyl-4-propylcyclohexan-1-ol
Substitution: Various substituted cyclohexanols depending on the nucleophile used
科学的研究の応用
1-Ethynyl-4-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethynyl-4-propylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound within the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 1-Ethynyl-1-cyclohexanol
- 1-Ethynyl-1-hydroxycyclohexane
- 1-Ethynylcyclohexanol
Comparison: 1-Ethynyl-4-propylcyclohexan-1-ol is unique due to the presence of both an ethynyl and a propyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-ethynyl-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-3-5-10-6-8-11(12,4-2)9-7-10/h2,10,12H,3,5-9H2,1H3 |
InChIキー |
RQVXPQJKTMSRSD-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




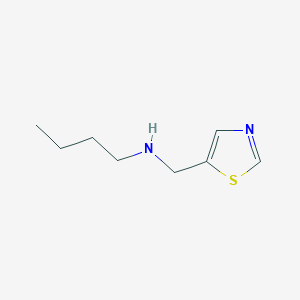

![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
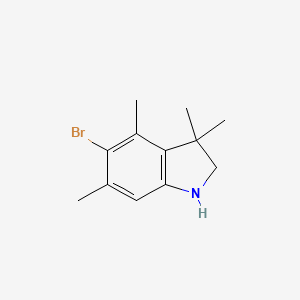
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
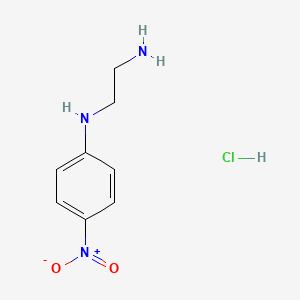
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)

